

ADX71441 vs. Naltrexone: A Comparative Analysis in Rodent Models of Alcoholism

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Compound of Interest

Compound Name: ADX71441

Cat. No.: B1664386

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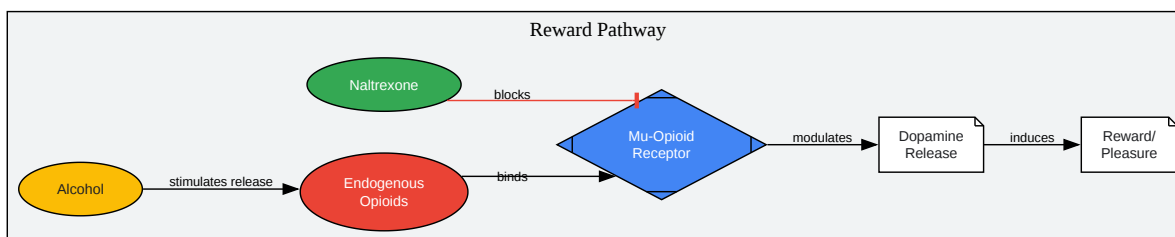
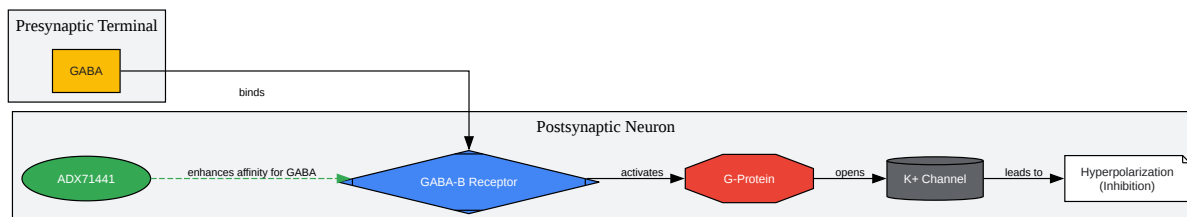
This guide provides an objective comparison of the pre-clinical efficacy of **ADX71441**, a novel positive allosteric modulator (PAM) of the GABA-B receptor, and naltrexone, an established opioid receptor antagonist, in rodent models of excessive alcohol consumption. The data presented is derived from peer-reviewed studies to support informed decisions in the development of novel therapeutics for alcohol use disorder (AUD).

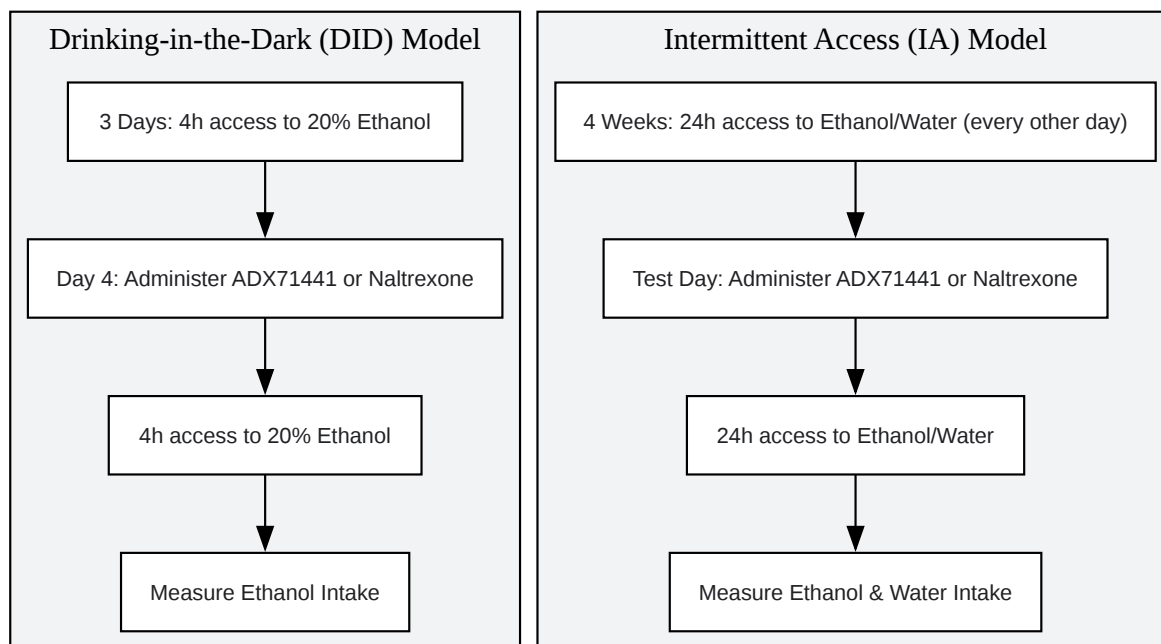
Mechanism of Action

ADX71441 acts as a GABA-B receptor positive allosteric modulator.^{[1][2]} Instead of directly activating the receptor, it enhances the effect of the endogenous ligand, GABA.^[1] This modulation is believed to reduce excessive alcohol consumption by potentiating GABAergic inhibitory neurotransmission, a key pathway implicated in alcohol dependence.^{[3][4]}

Naltrexone, conversely, is an opioid receptor antagonist, with its primary action at the mu-opioid receptor. In the context of alcoholism, naltrexone is thought to reduce the rewarding and reinforcing effects of alcohol by blocking the release of dopamine in the brain's reward pathways, which is partially mediated by endogenous opioids.

Signaling Pathway Diagrams





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References

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